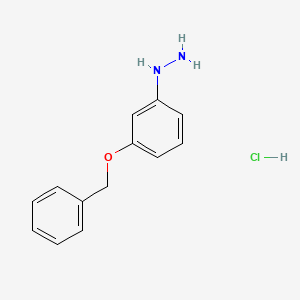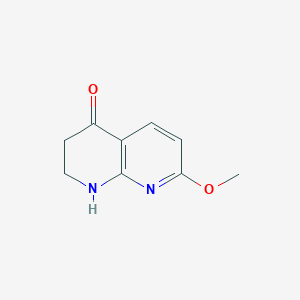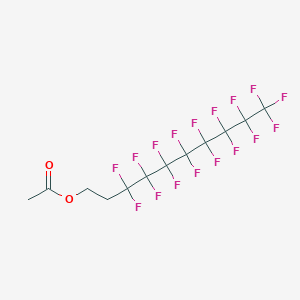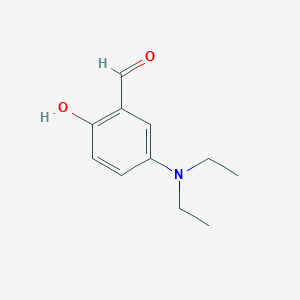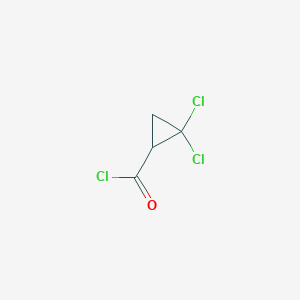
4-(Trifluoroacétyl)benzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-(Trifluoroacetyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
- The primary targets of 4-(Trifluoroacetyl)benzaldehyde are not extensively documented. However, it is known to interact with cellular macromolecules, particularly free amino groups .
- Absorption : 4-(Trifluoroacetyl)benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs .
- Distribution : It rapidly distributes, especially in the blood and kidneys, and is excreted primarily in urine .
Target of Action
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
4-(Trifluoroacetyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions are primarily characterized by the formation of covalent bonds between the aldehyde group of 4-(Trifluoroacetyl)benzaldehyde and the active sites of these enzymes. This binding can lead to the inhibition or modulation of enzyme activity, thereby influencing various metabolic pathways .
Cellular Effects
The effects of 4-(Trifluoroacetyl)benzaldehyde on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Trifluoroacetyl)benzaldehyde can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-(Trifluoroacetyl)benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Furthermore, 4-(Trifluoroacetyl)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoroacetyl)benzaldehyde can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that 4-(Trifluoroacetyl)benzaldehyde can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 4-(Trifluoroacetyl)benzaldehyde in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-(Trifluoroacetyl)benzaldehyde can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4-(Trifluoroacetyl)benzaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-(Trifluoroacetyl)benzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, thereby influencing its biochemical activity. For example, 4-(Trifluoroacetyl)benzaldehyde can bind to albumin in the bloodstream, aiding its transport to target tissues .
Subcellular Localization
The subcellular localization of 4-(Trifluoroacetyl)benzaldehyde is critical for its function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with various enzymes and proteins. The presence of targeting signals and post-translational modifications can direct 4-(Trifluoroacetyl)benzaldehyde to specific compartments, thereby modulating its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoroacetyl)benzaldehyde typically involves the introduction of a trifluoroacetyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In an industrial setting, the production of 4-(Trifluoroacetyl)benzaldehyde can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoroacetyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoroacetyl group under mild conditions.
Major Products Formed
Oxidation: 4-(Trifluoroacetyl)benzoic acid.
Reduction: 4-(Trifluoroacetyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
4-(Trifluoroacetyl)benzaldehyde is unique due to the presence of both a trifluoroacetyl group and an aldehyde group, which confer distinct reactivity and properties. This combination allows for a diverse range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUSAUIKVMLEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516862 | |
| Record name | 4-(Trifluoroacetyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86988-50-3 | |
| Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoroacetyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1355023.png)

![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)


